N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
Overview
Description
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate used primarily in biochemical research. It is a chromogenic compound, meaning it produces a color change when it undergoes a chemical reaction. This compound is particularly useful for studying protease activity, including enzymes like elastase and subtilisin .
Mechanism of Action
Target of Action
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate primarily targeted by proteases, elastase, and subtilisin . These enzymes play a crucial role in protein degradation and turnover, which are essential for maintaining cellular homeostasis.
Mode of Action
The compound interacts with its target enzymes through a process known as hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically .
Pharmacokinetics
As a peptide substrate, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability.
Result of Action
The hydrolysis of this compound by its target enzymes results in the release of p-nitroaniline . This can be used as a measure of enzyme activity, providing valuable information about the state of protein turnover in the cell.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the activity of the enzymes it targets can be affected by changes in these parameters. Furthermore, the stability of the compound itself may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide interacts with various enzymes such as elastase and subtilisin . It is used as a substrate in the assay of these enzymes . The nature of these interactions involves the hydrolysis of the substrate by the enzyme, leading to a color change that can be measured .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as elastase and subtilisin . These enzymes cleave the substrate, leading to the release of p-nitroaniline, which can be detected due to its color .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide involves the condensation of succinylated amino acids with p-nitroaniline. The general steps are as follows:
Succinylation: Succinic anhydride reacts with alanine to form N-succinyl-alanine.
Peptide Bond Formation: Sequential coupling of alanine, valine, and alanine to the N-succinyl-alanine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The tetrapeptide is then coupled with p-nitroaniline under similar conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization and chromatography to achieve high purity levels.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
Proteases: Such as elastase and subtilisin.
Buffers: Typically, phosphate-buffered saline (PBS) at physiological pH.
Temperature: Reactions are often conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
Scientific Research Applications
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: As a substrate to study the activity of proteases.
Molecular Biology: In assays to understand enzyme kinetics and inhibition.
Medicine: For developing diagnostic tests for diseases involving protease activity.
Industry: In the production of enzyme-based cleaning agents and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Ala p-nitroanilide: Another chromogenic substrate used for elastase activity assays.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for subtilisin activity assays.
Uniqueness
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and subtilisin. Its chromogenic nature allows for easy detection and quantification of enzyme activity .
Properties
IUPAC Name |
4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393257 | |
Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-03-8 | |
Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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